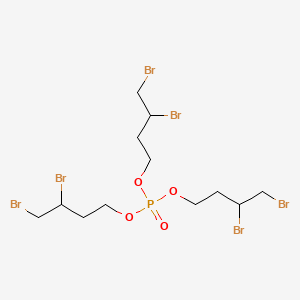
Tris(3,4-dibromobutyl)phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(3,4-dibromobutyl)phosphate is an organophosphorus compound with the molecular formula C12H21Br6O4P. It is known for its flame-retardant properties and is used in various industrial applications. The compound is characterized by its high bromine content, which contributes to its effectiveness as a flame retardant.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tris(3,4-dibromobutyl)phosphate typically involves the reaction of phosphorus oxychloride with 3,4-dibromobutanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{POCl}_3 + 3 \text{HOCH}_2\text{CHBrCH}_2\text{Br} \rightarrow \text{P(OCH}_2\text{CHBrCH}_2\text{Br})_3 + 3 \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to remove impurities.
化学反応の分析
Types of Reactions: Tris(3,4-dibromobutyl)phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the bromine atoms to less reactive species.
Substitution: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atoms.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of organophosphorus compounds.
科学的研究の応用
Tris(3,4-dibromobutyl)phosphate has several applications in scientific research:
Chemistry: It is used as a flame retardant in polymer chemistry, enhancing the fire resistance of materials.
Biology: The compound is studied for its potential effects on biological systems, including its toxicity and environmental impact.
Medicine: Research is ongoing to explore its potential use in medical applications, although its toxicity limits its use.
Industry: Widely used in the production of flame-retardant materials, including textiles, plastics, and electronics.
作用機序
The flame-retardant properties of Tris(3,4-dibromobutyl)phosphate are primarily due to the release of hydrogen bromide (HBr) during combustion. HBr acts as a flame inhibitor by interfering with the radical chain reactions that propagate the flame. The compound’s high bromine content ensures the release of sufficient HBr to effectively retard flames.
類似化合物との比較
Tris(2,3-dibromopropyl)phosphate: Another flame retardant with similar properties but different bromine positioning.
Tris(2,3-dibromo-2-methylpropyl)phosphate: Known for its faster decomposition rate compared to Tris(3,4-dibromobutyl)phosphate.
Tris(2,3-dibromo-3-methylbutyl)phosphate: Exhibits the fastest decomposition rate among similar compounds.
Uniqueness: this compound is unique due to its specific bromine positioning, which influences its reactivity and effectiveness as a flame retardant. Its balance of stability and reactivity makes it suitable for various industrial applications.
特性
CAS番号 |
111712-49-3 |
|---|---|
分子式 |
C12H21Br6O4P |
分子量 |
739.7 g/mol |
IUPAC名 |
tris(3,4-dibromobutyl) phosphate |
InChI |
InChI=1S/C12H21Br6O4P/c13-7-10(16)1-4-20-23(19,21-5-2-11(17)8-14)22-6-3-12(18)9-15/h10-12H,1-9H2 |
InChIキー |
XTMZLPXHFVUXSA-UHFFFAOYSA-N |
正規SMILES |
C(COP(=O)(OCCC(CBr)Br)OCCC(CBr)Br)C(CBr)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


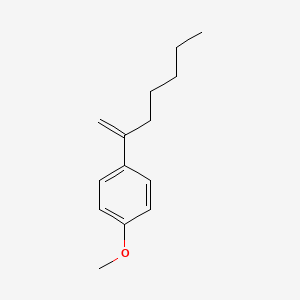

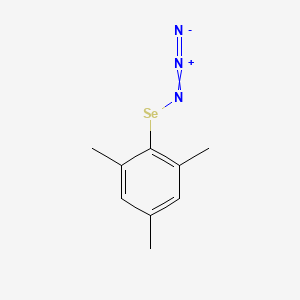
![4B,5,5a,6-tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-b]pyridine](/img/structure/B14314209.png)
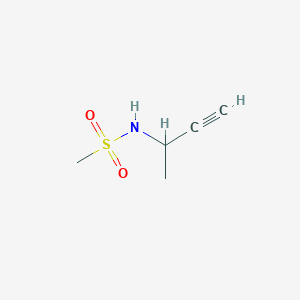
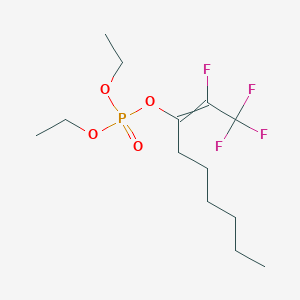
![4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yl)methyl]benzaldehyde](/img/structure/B14314222.png)
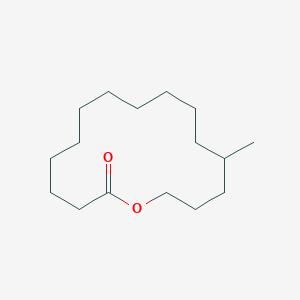
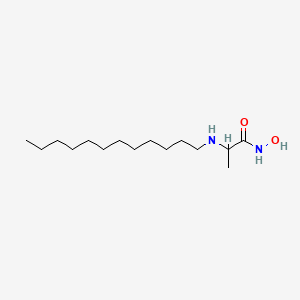
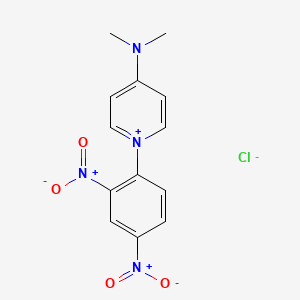

![(3S,5R,7S)-16-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]imino-5-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-18-one](/img/structure/B14314249.png)
![2,2-Dichloro-N-[(E)-(dimethylamino)methylidene]acetamide](/img/structure/B14314250.png)
![5-[[(4-Methoxyphenyl)thio]methyl]tetrahydrofuran-2-one](/img/structure/B14314251.png)
